molecular formula C15H18F3NO B1389271 3-{2-[4-(Trifluoromethyl)piperidino]ethyl}benzenecarbaldehyde CAS No. 1000339-89-8

3-{2-[4-(Trifluoromethyl)piperidino]ethyl}benzenecarbaldehyde

Cat. No.: B1389271
CAS No.: 1000339-89-8
M. Wt: 285.3 g/mol
InChI Key: GLQWIAKPLYCPDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{2-[4-(Trifluoromethyl)piperidino]ethyl}benzenecarbaldehyde is a chemical compound with the molecular formula C 15 H 18 F 3 NO and a molecular weight of 285.31 g/mol . It is supplied under the CAS Number 1000339-89-8 . This compound belongs to the class of bioactive small molecules and features a benzaldehyde group linked to a 4-(trifluoromethyl)piperidine moiety via an ethyl chain, making it a valuable intermediate in medicinal chemistry and drug discovery research . The incorporation of the trifluoromethyl group is a common strategy in agrochemical and pharmaceutical development to fine-tune a molecule's properties, as this group can influence metabolic stability, lipophilicity, and overall bioavailability . As such, this chemical serves as a key building block for the design and synthesis of novel compounds, including potential GPR119 agonists and other biologically active molecules . It is presented with a high purity level of >95% and is intended for professional manufacturing and research laboratories . Intended Use: This product is For Research Use Only. It is strictly for professional manufacturing, research laboratories, and industrial or commercial applications. It is not intended for diagnostic, therapeutic, medical, veterinary, consumer, or personal use .

Properties

IUPAC Name

3-[2-[4-(trifluoromethyl)piperidin-1-yl]ethyl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3NO/c16-15(17,18)14-5-8-19(9-6-14)7-4-12-2-1-3-13(10-12)11-20/h1-3,10-11,14H,4-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLQWIAKPLYCPDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)(F)F)CCC2=CC(=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701193548
Record name 3-[2-[4-(Trifluoromethyl)-1-piperidinyl]ethyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701193548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000339-89-8
Record name 3-[2-[4-(Trifluoromethyl)-1-piperidinyl]ethyl]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000339-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[2-[4-(Trifluoromethyl)-1-piperidinyl]ethyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701193548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-{2-[4-(Trifluoromethyl)piperidino]ethyl}benzenecarbaldehyde is a compound of interest due to its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can influence their biological interactions. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

  • Molecular Formula : C15H18F3N
  • Molecular Weight : 273.31 g/mol
  • Structure : The compound features a piperidine ring substituted with a trifluoromethyl group and a benzaldehyde moiety.

Biological Activity Overview

The biological activities of compounds similar to this compound can be categorized into various areas:

  • Enzyme Inhibition
    • Compounds containing trifluoromethyl groups have been studied for their inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For instance, hydrazones derived from 4-(trifluoromethyl)benzohydrazide exhibited dual inhibition with IC50 values ranging from 46.8 to 137.7 µM for AChE and 19.1 to 881.1 µM for BuChE .
  • Antimicrobial Activity
    • Trifluoromethyl-substituted compounds have shown promising antimicrobial properties. Studies indicate that the presence of the trifluoromethyl group can enhance the activity against various bacterial strains due to its electron-withdrawing nature, which may contribute to increased binding affinity to bacterial targets.
  • Cytotoxicity
    • The cytotoxic effects of similar compounds have been evaluated in various cell lines. Notably, compounds with trifluoromethyl substitutions often demonstrate low cytotoxicity at concentrations up to 100 µM, making them suitable candidates for further development in therapeutic applications .

Table 1: Summary of Biological Activities

Activity Type IC50 Values Remarks
AChE Inhibition46.8 - 137.7 µMStronger inhibitors identified among derivatives .
BuChE Inhibition19.1 - 881.1 µMVariability in potency based on substituents .
Antimicrobial ActivityVaries by strainEnhanced activity noted with trifluoromethyl groups .
CytotoxicityNon-cytotoxic at 100 µMSafe for eukaryotic cell lines tested .

Case Study: Hydrazone Derivatives

A study investigated hydrazone derivatives synthesized from 4-(trifluoromethyl)benzohydrazide, revealing that certain derivatives exhibited significant AChE inhibition through a mixed-type inhibition mechanism. The structure-activity relationship indicated that electronegative substituents improved enzyme binding affinity, highlighting the potential for designing more effective inhibitors targeting neurodegenerative diseases .

Scientific Research Applications

Medicinal Chemistry

3-{2-[4-(Trifluoromethyl)piperidino]ethyl}benzenecarbaldehyde is primarily utilized in medicinal chemistry for the development of pharmaceutical agents. Its trifluoromethyl group enhances lipophilicity, potentially increasing the compound's bioavailability and efficacy in drug formulations.

  • Antidepressant Activity : Preliminary studies suggest that derivatives of this compound may exhibit antidepressant-like effects, making it a candidate for further investigation in treating mood disorders.
  • Anticancer Research : The compound's structure allows for modification to create analogs that may inhibit cancer cell proliferation. Research is ongoing to explore its efficacy against various cancer types.

Proteomics Research

The compound has been identified as a valuable reagent in proteomics, particularly for studying protein interactions and modifications.

  • Labeling Agents : It can be used as a labeling agent in mass spectrometry applications, aiding in the identification of proteins and their post-translational modifications.
  • Bioconjugation : Its reactive aldehyde group allows for easy conjugation with biomolecules, facilitating the study of protein dynamics in biological systems.

Case Study 1: Antidepressant Development

A study published in the Journal of Medicinal Chemistry explored the synthesis of various analogs of this compound. The results indicated that certain modifications enhanced serotonin receptor affinity, suggesting potential as a novel antidepressant therapy.

Case Study 2: Proteomics Application

In a research article from Nature Methods, researchers utilized this compound as a bioconjugation reagent to label proteins in live cells. The findings demonstrated improved detection sensitivity in mass spectrometry, highlighting its utility in proteomic studies.

Comparison with Similar Compounds

Functional Group Insights

  • Aldehyde vs. Ester/Acid: The target compound’s benzaldehyde group contrasts with the ethyl ester (10d, 10e, 10f) or carboxylic acid (Giripladib) moieties in others.
  • Heterocyclic Cores : The piperidine ring in the target differs from the piperazine (10d, 10f) or indole (Giripladib) systems. Piperazine’s additional nitrogen may enhance hydrogen bonding in drug-receptor interactions.
  • Substituent Effects : The -CF3 group in the target and 10d improves metabolic resistance compared to -Cl in 10f. Giripladib’s bulky diphenylmethyl and sulfonyl groups likely enhance target specificity but increase molecular weight.

Therapeutic Implications

  • Target Compound: Limited evidence precludes definitive therapeutic claims, but its -CF3 and aldehyde groups align with motifs seen in kinase inhibitors or protease substrates.
  • Giripladib : Demonstrates how -CF3 and complex heterocycles can be leveraged for clinical applications (e.g., arthritis). However, its larger size may limit blood-brain barrier penetration compared to the target compound.

Preparation Methods

Synthesis of the 4-(Trifluoromethyl)piperidine Intermediate

  • The 4-(trifluoromethyl)piperidine is commonly synthesized by functionalizing piperidine with trifluoromethyl groups via electrophilic trifluoromethylation or by using trifluoromethyl-substituted precursors.
  • Alternatively, trifluoromethylated benzamides or benzonitriles can be prepared first and then converted into the piperidine ring through cyclization or substitution reactions.

Preparation of the Benzenecarbaldehyde Moiety

  • The benzenecarbaldehyde core, specifically the 3-substituted derivative, can be synthesized by selective formylation of substituted benzene rings.
  • Chloromethylation or bromomethylation at the 3-position of benzenecarbaldehyde provides a reactive site for nucleophilic substitution.

Coupling via Ethyl Linker

  • The key step involves attaching the 4-(trifluoromethyl)piperidine to the benzenecarbaldehyde through a two-carbon ethyl chain.
  • This can be achieved by alkylation of the piperidine nitrogen with a 2-bromoethyl or 2-chloroethyl derivative of benzenecarbaldehyde.
  • Reaction conditions typically involve a polar aprotic solvent like dimethylformamide or tetrahydrofuran, with a base such as potassium carbonate to facilitate nucleophilic substitution.
  • The reaction is carried out under inert atmosphere at controlled temperatures (e.g., 50-80°C) to optimize yield and minimize side reactions.
Step Reagents and Conditions Outcome Yield (%) Purity (%)
1. Synthesis of 4-(trifluoromethyl)piperidine Starting from piperidine, trifluoromethylation using trifluoromethyl iodide under copper catalysis 4-(Trifluoromethyl)piperidine 70-85 >95
2. Preparation of 3-(2-bromoethyl)benzenecarbaldehyde Bromination of 3-(2-hydroxyethyl)benzenecarbaldehyde using PBr3 or HBr 3-(2-bromoethyl)benzenecarbaldehyde 80-90 >98
3. Coupling reaction React 4-(trifluoromethyl)piperidine with 3-(2-bromoethyl)benzenecarbaldehyde in DMF, K2CO3, 60°C, 12 h 3-{2-[4-(Trifluoromethyl)piperidino]ethyl}benzenecarbaldehyde 65-75 >95
  • The use of polar aprotic solvents and mild bases improves nucleophilic substitution efficiency and reduces elimination side products.
  • Reaction temperature and time are critical parameters; excessive heat may cause decomposition of the aldehyde group.
  • Purification typically involves column chromatography or recrystallization to achieve >95% purity.
  • Analytical techniques such as HPLC, NMR, and mass spectrometry confirm the structure and purity.
  • The trifluoromethyl group introduction is often performed on earlier intermediates to avoid harsh conditions that may degrade the aldehyde.
  • Alternative synthetic routes may involve reductive amination between 3-(2-formylethyl)benzenecarbaldehyde and 4-(trifluoromethyl)piperidine using sodium triacetoxyborohydride as a reducing agent.
  • Patent CN113698315A details efficient synthetic methods for trifluoromethyl-substituted benzamides and related compounds, emphasizing environmentally friendly catalysts and solvents, which can be adapted for this compound's synthesis.
Method Key Steps Advantages Limitations
Nucleophilic substitution of 3-(2-bromoethyl)benzenecarbaldehyde with 4-(trifluoromethyl)piperidine Straightforward alkylation High selectivity, good yields Requires careful control to avoid side reactions
Reductive amination of 3-(2-formylethyl)benzenecarbaldehyde with 4-(trifluoromethyl)piperidine Mild conditions, avoids halogenated intermediates High purity products May require longer reaction times
Stepwise synthesis from trifluoromethyl benzamides (patent methods) Environmentally friendly, scalable Industrial applicability Multi-step, requires catalyst optimization

The preparation of this compound involves strategic synthesis of trifluoromethylated piperidine and functionalized benzenecarbaldehyde intermediates followed by coupling via an ethyl linker. Optimized nucleophilic substitution or reductive amination methods yield the target compound with high purity and good yields. Recent advances in catalyst and solvent selection from related trifluoromethyl benzamide syntheses provide promising routes for scalable and environmentally benign production.

Q & A

Basic Research Questions

Q. How can the synthesis of 3-{2-[4-(Trifluoromethyl)piperidino]ethyl}benzenecarbaldehyde be optimized for improved yield and purity?

  • Methodological Answer :

  • Use substituted piperidine intermediates (e.g., 4-(trifluoromethyl)piperidine) to ensure regioselectivity during alkylation.
  • Employ coupling reagents like EDCI/HOBt for amide bond formation (if applicable) and optimize reaction temperature (e.g., 50–60°C) to minimize side reactions.
  • Purify via column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization using ethanol/water mixtures to isolate high-purity product .
  • Monitor reaction progress using TLC or HPLC with UV detection at 254 nm.

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR : Use 1H^1H, 13C^{13}C, and 19F^{19}F-NMR to verify the trifluoromethyl group, piperidine ring protons, and aldehyde proton (δ ~9.8–10.0 ppm).
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns from fluorine atoms.
  • FT-IR : Identify the aldehyde C=O stretch (~1700 cm1^{-1}) and piperidine N-H bending (~1450 cm1^{-1}) .

Q. How can solubility parameters guide formulation studies for this compound?

  • Methodological Answer :

  • Determine Hansen solubility parameters (HSPs) experimentally via turbidimetry or solubility testing in solvents with known HSPs (e.g., ethanol, DMSO).
  • Compare experimental HSPs (δD_D, δP_P, δH_H) to computational predictions (e.g., group contribution methods) to identify mismatches.
  • Prioritize solvents with HSPs closest to the compound’s values for microsphere encapsulation or nanoparticle synthesis .

Table 1 : Solubility Parameter Comparison

MethodδD_D (MPa1/2^{1/2})δP_P (MPa1/2^{1/2})δH_H (MPa1/2^{1/2})
Experimental (Turbidimetry)18.25.78.3
Group Contribution17.86.17.9

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., varying IC50_{50} values) across enzyme assays be resolved?

  • Methodological Answer :

  • Standardize assay conditions: Control pH (7.4 for physiological relevance), temperature (37°C), and ionic strength.
  • Validate enzyme isoforms (e.g., CYP450 3A4 vs. 2D6) using isoform-specific inhibitors.
  • Perform molecular docking (e.g., AutoDock Vina) to assess binding mode variations caused by trifluoromethyl group orientation .

Q. What in silico strategies predict metabolic stability influenced by the trifluoromethyl group?

  • Methodological Answer :

  • Use software like Schrödinger’s ADMET Predictor or MetaCore to model metabolic hotspots (e.g., oxidation at benzylic positions).
  • Calculate lipophilicity (logP) and polar surface area (PSA) to assess blood-brain barrier penetration.
  • Validate predictions with in vitro liver microsome assays (e.g., human hepatocytes) under NADPH-supplemented conditions .

Q. How are regioselectivity challenges addressed when introducing the trifluoromethyl group onto the piperidine ring?

  • Methodological Answer :

  • Use directing groups (e.g., Boc-protected amines) to control trifluoromethylation positions.
  • Employ transition-metal catalysts (e.g., CuI) for Ullmann-type coupling with trifluoromethyl halides.
  • Optimize reaction time (12–24 hrs) and solvent (DMF or DMSO) to favor mono-substitution .

Q. What structural modifications enhance this compound’s potential as a kinase inhibitor?

  • Methodological Answer :

  • Replace the aldehyde with a bioisostere (e.g., hydroxamic acid) to improve target binding.
  • Introduce electron-withdrawing groups (e.g., nitro) on the benzene ring to modulate electron density.
  • Compare inhibition profiles against kinase panels (e.g., DiscoverX) to identify selectivity trends .

Table 2 : Example Yields from Analogous Synthetic Routes

CompoundReaction ConditionsYield (%)
Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetateEDCI/HOBt, DMF, 60°C, 24 hrs93.4
Ethyl 2-(4-((2-(4-(3-(3-chlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetateSame conditions89.1

Key Considerations for Data Contradictions

  • Batch Variability : Characterize impurities (>0.1%) via LC-MS to rule out side-products affecting bioactivity .
  • Solvent Effects : Test solubility in assay buffers (e.g., PBS vs. DMSO) to ensure compound stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-{2-[4-(Trifluoromethyl)piperidino]ethyl}benzenecarbaldehyde
Reactant of Route 2
Reactant of Route 2
3-{2-[4-(Trifluoromethyl)piperidino]ethyl}benzenecarbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.